

Quantitative Profiling of Ertiprotafib

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Compound Focus: Ertiprotafib

CAS No.: 251303-04-5

Cat. No.: S527391

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Target	Activity	Value	Citation
IKK- β	IC ₅₀ (Inhibition Constant)	400 nM	[1] [2] [3]
PTP1B	IC ₅₀ (Inhibition Constant)	1.6 μ M	[2] [4]
PPAR α /PPAR β	EC ₅₀ (Activation Constant)	~1 μ M	[2]

Property	Details
CAS Number	251303-04-5
Molecular Formula	C ₃₁ H ₂₇ BrO ₃ S
Molecular Weight	559.51 g/mol
Chemical Name	(2R)-2-(4-{9-bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl})-2,6-dimethylphenoxy)-3-phenylpropanoic acid
Development Status	Investigated for Type 2 Diabetes; Phase II clinical trial

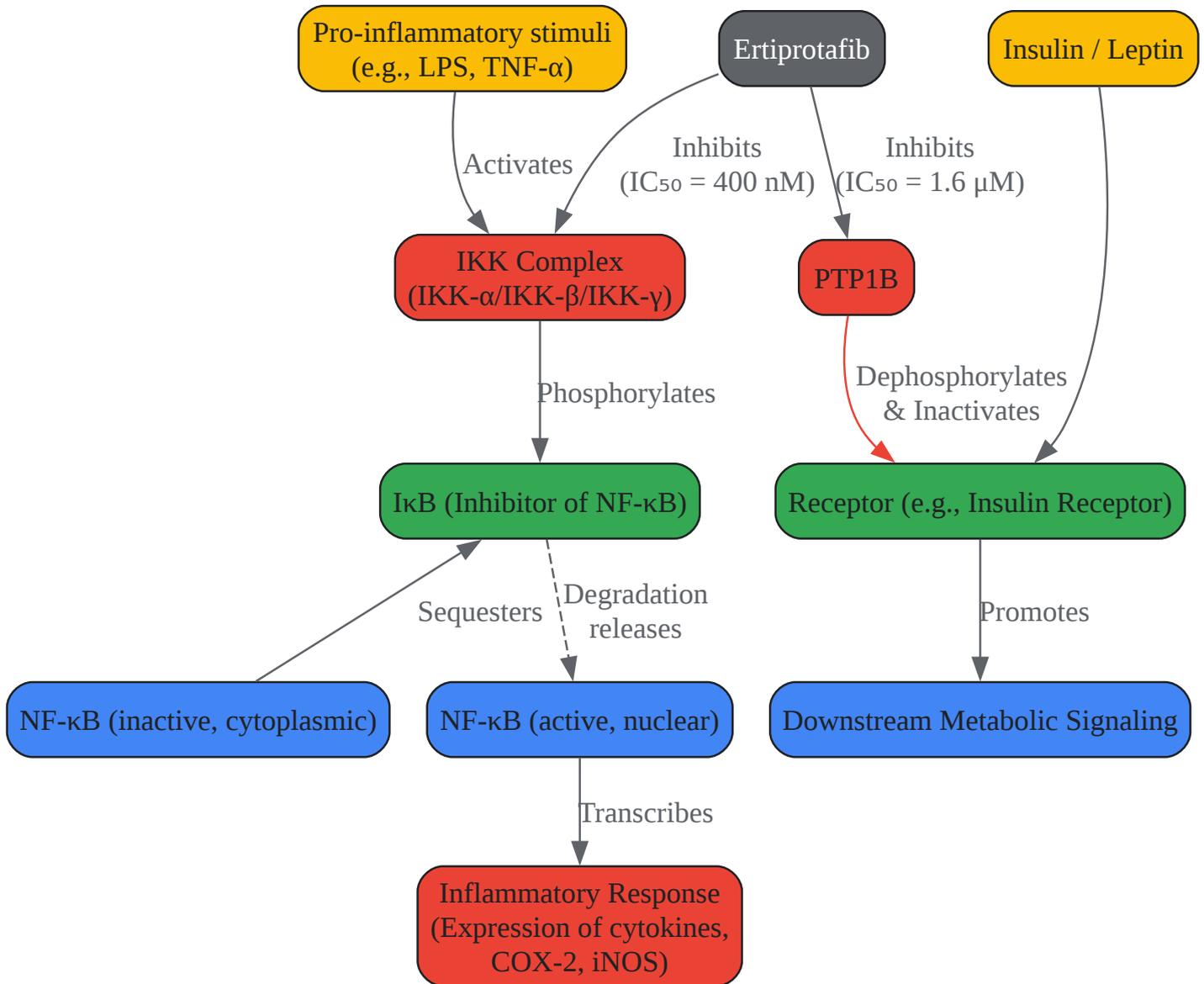
Key Experimental Evidence & Protocols

The primary evidence for **Ertiprotafib**'s IKK- β inhibition comes from a 2007 study. The following describes the core methodology and key findings from that research [1] [3]:

- **Experimental Objective:** To evaluate whether **Ertiprotafib**, a compound developed as a PTP1B inhibitor, also exhibits inhibitory activity against I κ B kinase β (IKK- β).
- **Key Methodology:**
 - **IKK- β Inhibition Assay:** The study used an **in vitro kinase assay** to measure the ability of **Ertiprotafib** to inhibit IKK- β activity. The specific biochemical assay quantified the inhibition of IKK- β -mediated phosphorylation of its substrate, an I κ B-derived peptide or protein.
 - **Data Analysis:** The concentration of **Ertiprotafib** that caused 50% inhibition of enzyme activity (the IC₅₀ value) was calculated from the assay data, yielding the value of **400 nM**.
- **Critical Finding:** The study concluded that **Ertiprotafib** is a **potent inhibitor of IKK- β** , with an IC₅₀ significantly lower than the concentration required for half-maximal inhibition of PTP1B's phosphatase activity [2]. This revealed its multi-target mechanism.

Biological Context and Significance

To understand **Ertiprotafib**'s action, it's important to see where IKK- β and PTP1B fit into cellular signaling pathways. The diagram below illustrates the core signaling pathways relevant to **Ertiprotafib**'s targets.



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> Core signaling pathways of **Ertiprotafib**'s primary targets, IKK-β and PTP1B. It inhibits IKK-β in the pro-inflammatory NF-κB pathway and PTP1B in the metabolic insulin/leptin pathway.

Research Implications and Considerations

Ertiprotafib is a prime example of the challenges and opportunities in drug development.

- **Multi-Target Pharmacology:** The discovery that **Ertiprotafib** is a potent IKK- β inhibitor helped explain its **broad biological effects** in vivo, which extended beyond what was expected from PTP1B inhibition alone. These effects included improved glucose metabolism and substantial lipid-lowering in animal models [2] [4].
- **Clinical Development Challenge:** Despite promising efficacy in preclinical models for type 2 diabetes, **Ertiprotafib**'s development was complicated by its multi-target nature. This characteristic makes it difficult to attribute therapeutic effects and side effects to a single target, which is a common challenge in drug development [5].

The story of **Ertiprotafib** highlights the importance of thorough off-target profiling during drug discovery. Its potent IKK- β inhibition makes it a valuable tool compound for researching the interplay between metabolic and inflammatory diseases.

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References

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